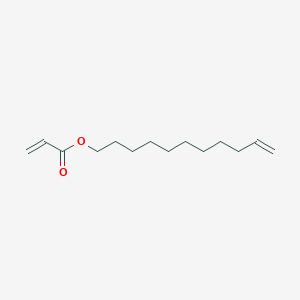

10-Undecenyl acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is a colorless liquid that is primarily used in the production of polymers and copolymers. The compound is characterized by its acrylate group, which is known for its high reactivity, making it a valuable monomer in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecenyl acrylate can be synthesized through the esterification of 10-undecen-1-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 10-undecen-1-ol and acrylic acid into a reactor, where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 10-Undecenyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Addition Reactions: The double bond in the undecenyl group can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Esterification and Transesterification: It can react with alcohols to form different esters.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, UV light, or heat.

Addition Reactions: Typically carried out in the presence of catalysts such as palladium or platinum.

Esterification: Catalyzed by acids like sulfuric acid.

Major Products Formed:

Polymers and Copolymers: Used in coatings, adhesives, and sealants.

Halogenated Compounds: Formed through addition reactions with halogens.

Scientific Research Applications

10-Undecenyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

Biology: Utilized in the development of bio-compatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential in creating hydrogels for wound healing and tissue engineering.

Industry: Employed in the production of specialty coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 10-Undecenyl acrylate primarily involves its reactivity due to the acrylate group. The acrylate group can undergo polymerization, forming long chains of polymers. The undecenyl group, with its double bond, can participate in various addition reactions, making the compound versatile in its applications. The molecular targets and pathways involved include the formation of covalent bonds with other monomers and the creation of cross-linked polymer networks .

Comparison with Similar Compounds

- 10-Undecenoyl chloride

- 2-Carboxyethyl acrylate

- Bis(2-methacryloyloxy)ethyl disulfide

- Acrylic acid N-hydroxysuccinimide ester

Comparison: 10-Undecenyl acrylate is unique due to its combination of an acrylate group and a long undecenyl chain. This structure provides it with both high reactivity and flexibility, making it suitable for a wide range of applications. In comparison, compounds like 10-Undecenoyl chloride are primarily used in acylation reactions, while 2-Carboxyethyl acrylate is more commonly used in the synthesis of hydrophilic polymers .

Biological Activity

10-Undecenyl acrylate is an unsaturated fatty acid derivative that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, examining its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its acrylate functional group and a long undecenoic chain. This structure contributes to its unique chemical reactivity and biological activity. The compound is often synthesized for use in coatings, adhesives, and as a precursor in polymer chemistry.

Antimicrobial Activity

One of the most significant biological activities attributed to this compound is its antimicrobial properties. Studies have shown that compounds with similar structures exhibit antifungal and antibacterial activities.

Case Study: Antifungal Properties

A study investigated the antifungal efficacy of polymers containing undecylenic acid, which is structurally related to this compound. The results indicated that these polymers significantly reduced the growth of Candida albicans (C.a.) biofilms. Specifically, a composite containing 6% undecylenic acid showed over 95% reduction in C.a. cell viability after 24 hours of exposure, demonstrating strong antifungal activity .

Table 1: Antifungal Efficacy of Undecylenic Acid Composites

| Concentration of UA (%) | % Reduction in C.a. Viability |

|---|---|

| 0.0125 | >90 |

| 6 | >95 |

| 9 | Significant reduction |

Cytotoxicity and Biocompatibility

While exploring the biological activity of this compound, it is essential to assess its cytotoxicity and biocompatibility. Research indicates that while some acrylates can exhibit cytotoxic effects at high concentrations, studies on related compounds suggest that lower concentrations may be safe for use in biomedical applications.

Skin Sensitization Studies

Research on skin sensitization potential indicates that certain derivatives of undecenoic acid do not provoke significant irritation or sensitization responses. A comparative study highlighted that while some surfactants showed irritant potential, the tested compounds derived from undecenoic acid exhibited minimal adverse effects on skin tissue .

Potential Therapeutic Applications

The unique properties of this compound open avenues for therapeutic applications:

- Antimicrobial Coatings : Due to its antifungal properties, it can be used in medical devices or surfaces requiring antimicrobial protection.

- Drug Delivery Systems : Its ability to form polymers could facilitate controlled drug release mechanisms.

- Wound Healing : The biocompatibility profile suggests potential use in wound dressings or healing agents.

Properties

CAS No. |

20763-72-8 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

undec-10-enyl prop-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-4H,1-2,5-13H2 |

InChI Key |

YXTYHLWOJXBERN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCOC(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.